molecular formula C18H15FN2O3 B2867306 1-ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 330817-63-5

1-ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2867306
CAS No.: 330817-63-5
M. Wt: 326.327
InChI Key: SKFPUYRMFSNUTD-UHFFFAOYSA-N
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Description

1-Ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinolone-3-carboxamide derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with an ethyl group at the N1 position and a 4-fluorophenylamide moiety at the C3 position. The compound shares structural similarities with second-generation quinolone-based therapeutics, such as roquinimex and tasquinimod, which are known for immunomodulatory and anticancer activities . Its synthesis typically involves coupling a preformed quinolinone intermediate (e.g., 4-hydroxy-2-oxo-1-ethyl-1,2-dihydroquinoline-3-carboxylic acid) with 4-fluoroaniline under standard amide-forming conditions .

Key structural features influencing its bioactivity include:

  • N1-Alkyl group (ethyl): Modulates solubility and metabolic stability.
  • C3-Carboxamide (4-fluorophenyl): Enhances target binding via halogen interactions.
  • 4-Hydroxy-2-oxo moiety: Facilitates hydrogen bonding with biological targets.

Properties

IUPAC Name

1-ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-2-21-14-6-4-3-5-13(14)16(22)15(18(21)24)17(23)20-12-9-7-11(19)8-10-12/h3-10,22H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFPUYRMFSNUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound that belongs to the class of dihydroquinoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antiviral, and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

C15H14FN2O3\text{C}_{15}\text{H}_{14}\text{F}\text{N}_{2}\text{O}_{3}

This structure features a 4-fluorophenyl group and a carboxamide functional group, which are critical for its biological activity.

Antibacterial Activity

Recent studies have shown that derivatives of dihydroquinoline, including the target compound, exhibit moderate antibacterial activity. The minimum inhibitory concentration (MIC) was evaluated against various bacterial strains. A study indicated that compounds similar to this compound demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Klebsiella pneumoniae16High

These results suggest potential as a lead compound for further development in antibacterial therapies .

Antiviral Activity

The compound's antiviral properties were assessed primarily against HIV-1. In vitro studies revealed that while some derivatives showed promise in inhibiting viral replication, the specific compound under discussion did not exhibit significant integrase inhibitory activity at concentrations below 100 µM. This indicates a need for structural modifications to enhance its antiviral efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it demonstrated significant cytotoxic effects on MCF-7 (breast cancer) and KB-V1 (oral cancer) cell lines with IC50 values reported at approximately 20 µM. The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle at the G2/M phase .

Cell LineIC50 (µM)Mechanism of Action
MCF-720Apoptosis induction
KB-V120Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. Modifications such as the introduction of electron-withdrawing groups (like fluorine) and variations in side chains can significantly enhance their pharmacological properties. For instance, the presence of a fluorine atom on the phenyl ring has been linked to increased lipophilicity and improved binding affinity to biological targets .

Case Studies

Several case studies highlight the potential applications of quinoline derivatives:

  • Study on Antibacterial Efficacy : In a comparative study, derivatives similar to our compound were tested against multidrug-resistant strains, showing promising results that warrant further investigation into their mechanisms .
  • Antiviral Research : A series of synthesized quinoline-based compounds were evaluated for their ability to inhibit HIV replication; however, modifications were recommended for enhanced efficacy against integrase .
  • Cancer Treatment Trials : In vitro studies indicated that compounds with similar structures could cause significant apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Pharmacological Implications

Table 1: Comparison of Substituents and Reported Activities
Compound Name N1 Substituent C3-Aryl Substituent Key Pharmacological Activity Reference ID
Target Compound Ethyl 4-Fluorophenyl Not explicitly reported (structural focus)
N-(4-Iodophenyl) analogue Ethyl 4-Iodophenyl Undisclosed (structural analogue)
1-Allyl-N-(4-bromophenyl) Allyl 4-Bromophenyl Potential analgesic/metabolite
1-Butyl-N-(3-chlorophenyl) Butyl 3-Chlorophenyl Structural analogue
N-(3-Bromophenyl) H 3-Bromophenyl Undisclosed
1-Phenyl-N-(4-fluorophenyl) (Compound 3s) Phenyl 4-Fluorophenyl Synthetic intermediate
Key Observations:
  • N1 Substituent: Ethyl (target) vs. allyl (): Allyl groups may introduce metabolic instability due to unsaturated bonds but enhance analgesic activity in nitrile precursors . Ethyl vs. Ethyl vs. phenyl (): Aromatic N1 substituents (e.g., phenyl) may sterically hinder target binding.
  • C3-Aryl Substituent :

    • 4-Fluorophenyl (target) vs. halogenated analogues (Br, I, Cl):
  • Fluorine’s electronegativity enhances binding affinity via polar interactions, whereas bulkier halogens (e.g., iodine in ) may improve target selectivity but reduce solubility .
  • Bromophenyl derivatives () are associated with analgesic activity in related scaffolds .

Pharmacological Activity Comparisons

Analgesic Activity:
  • 4-Chloro-N-(3-chlorophenyl) analogue (3d) : Exhibits analgesic efficacy comparable to Piroxicam at lower doses .
Anticancer and Immunomodulatory Activity:
  • Polymorphism Effects: Analogues like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide exhibit polymorphism-dependent bioactivity, underscoring the need for crystallographic characterization in the target compound .

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